2-(2,4-dichlorophenoxy)-N-(2-oxothiolan-3-yl)acetamide
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Overview
Description
2-(2,4-dichlorophenoxy)-N-(2-oxothiolan-3-yl)acetamide is a synthetic organic compound that belongs to the class of acetamides
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-dichlorophenoxy)-N-(2-oxothiolan-3-yl)acetamide typically involves the reaction of 2,4-dichlorophenol with chloroacetyl chloride to form 2-(2,4-dichlorophenoxy)acetyl chloride. This intermediate is then reacted with 2-oxothiolan-3-amine under controlled conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile and may require catalysts or bases to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(2,4-dichlorophenoxy)-N-(2-oxothiolan-3-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The thiolane ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the functional groups, such as converting the amide to an amine.
Substitution: The dichlorophenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects.
Industry: Utilized in the development of new materials or as a reagent in chemical processes.
Mechanism of Action
The mechanism of action of 2-(2,4-dichlorophenoxy)-N-(2-oxothiolan-3-yl)acetamide would depend on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity or disruption of cellular processes.
Comparison with Similar Compounds
Similar Compounds
2-(2,4-dichlorophenoxy)acetic acid: A related compound with similar structural features.
N-(2-oxothiolan-3-yl)acetamide: Shares the thiolane ring and acetamide group.
Uniqueness
2-(2,4-dichlorophenoxy)-N-(2-oxothiolan-3-yl)acetamide is unique due to the combination of the dichlorophenoxy group and the thiolane ring, which may confer distinct chemical and biological properties compared to its analogs.
Properties
CAS No. |
957483-47-5 |
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Molecular Formula |
C12H11Cl2NO3S |
Molecular Weight |
320.2 g/mol |
IUPAC Name |
2-(2,4-dichlorophenoxy)-N-(2-oxothiolan-3-yl)acetamide |
InChI |
InChI=1S/C12H11Cl2NO3S/c13-7-1-2-10(8(14)5-7)18-6-11(16)15-9-3-4-19-12(9)17/h1-2,5,9H,3-4,6H2,(H,15,16) |
InChI Key |
GNSSMYZHYCQVSU-UHFFFAOYSA-N |
Canonical SMILES |
C1CSC(=O)C1NC(=O)COC2=C(C=C(C=C2)Cl)Cl |
Origin of Product |
United States |
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